N-isopropyl-3-(2-(3-(4-methoxyphenyl)ureido)thiazol-4-yl)propanamide
Description
3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide is a complex organic compound that features a thiazole ring, a carbamoyl group, and a methoxyphenyl group
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C17H22N4O3S/c1-11(2)18-15(22)9-6-13-10-25-17(20-13)21-16(23)19-12-4-7-14(24-3)8-5-12/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
InChI Key |
NTWMPNNVIZAXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxycarbonylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide stands out due to its unique combination of functional groups and the presence of the thiazole ring
Biological Activity
N-isopropyl-3-(2-(3-(4-methoxyphenyl)ureido)thiazol-4-yl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to:
- Inhibit Enzymatic Activity : It may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
- Modulate Signaling Pathways : The compound may affect various signaling pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown effectiveness against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.5 |
These findings suggest its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This suggests its potential utility in treating bacterial infections.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that a series of thiazole derivatives, including the target compound, displayed significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Screening : In a recent antimicrobial screening study, this compound was evaluated against a panel of pathogenic bacteria and fungi. Results indicated promising antibacterial activity that warrants further investigation .
- Toxicological Assessment : Toxicological studies have indicated that while the compound demonstrates potent biological activity, it also exhibits low cytotoxicity towards normal human cells, making it a candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
